Aziridine, 2-ethenyl-3-methyl-2-phenyl-
Description
Significance of Substituted Aziridines as Versatile Building Blocks in Organic Synthesis
Aziridines are three-membered saturated nitrogen-containing heterocycles, and their high reactivity makes them valuable synthetic intermediates. researchgate.netresearchgate.net The significant ring strain, estimated at approximately 27 kcal/mol, is the primary driver for their utility, enabling a wide variety of ring-opening reactions that are often regio- and stereospecific. researchgate.netresearchgate.net This reactivity allows substituted aziridines to serve as precursors for a diverse array of more complex and stable nitrogenous compounds. researchgate.net
The strategic placement of substituents on the aziridine (B145994) ring dictates its chemical behavior, allowing for controlled transformations. mdpi.com By selecting appropriate substituents on the nitrogen and carbon atoms, chemists can achieve excellent stereo- and regiocontrol in reactions with a broad spectrum of nucleophiles. This controlled reactivity makes chiral aziridines particularly useful for synthesizing biologically important molecules such as amino acids, alkaloids, and β-lactam antibiotics.
Furthermore, the synthetic utility of aziridines extends to their use in ring-expansion and rearrangement reactions, providing access to larger heterocyclic systems like azetidines, pyrrolidines, and various other heterocycles of biological and industrial importance. researchgate.netnih.gov The ability to undergo transformations such as cycloadditions, isomerizations, and rearrangements makes them exceptionally potent intermediates in the construction of complex molecular architectures. researchgate.net
Unique Structural and Electronic Features of Aziridine, 2-ethenyl-3-methyl-2-phenyl- and Related Vinyl Aziridines
The specific compound, Aziridine, 2-ethenyl-3-methyl-2-phenyl-, possesses a unique convergence of structural and electronic properties that define its reactivity.
Core Aziridine Ring: The fundamental structure is the aziridine ring, whose bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain makes the C-N and C-C bonds susceptible to cleavage. researchgate.net This strain also increases the energy barrier for nitrogen inversion, which can allow for the isolation of stable invertomers under certain substitution patterns.
The Vinyl Group: The presence of a vinyl (ethenyl) group attached directly to the aziridine ring is a defining feature. This functionality makes the compound a "vinyl aziridine," a class of molecules with enhanced and distinct reactivity. nih.gov The vinyl group can act as a reactive handle for further derivatization and participates in various transition metal-catalyzed reactions. mdpi.com The strained ring at the allylic position results in a high level of reactivity toward transformations like stereoselective nucleophilic ring-opening, rearrangements, and cycloaddition reactions. researchgate.net
Substituent Effects:
Phenyl Group: The phenyl group at the C-2 position influences the electronic properties of the adjacent carbon, potentially stabilizing intermediates through resonance. It also imparts significant steric bulk, which can direct the stereochemical outcome of reactions.
Methyl Group: The methyl group at the C-3 position introduces another stereocenter and provides steric hindrance that, in conjunction with the phenyl group, can lead to high diastereoselectivity in synthetic transformations. Studies on related compounds like trans-2-methyl-3-phenylaziridine (B8336151) show that steric clashes between substituents in the transition state can favor the formation of one isomer over another.
Nitrogen Substituent: The nature of the substituent on the aziridine nitrogen (if present) is crucial. Electron-withdrawing groups (e.g., tosyl, nosyl) "activate" the aziridine, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. nih.gov Conversely, electron-donating or protecting groups can modulate reactivity for different synthetic strategies.
Below is a table summarizing some fundamental properties of the parent aziridine ring.
| Property | Value/Description |
| Ring Strain Energy | ~27 kcal/mol (113 kJ/mol) |
| Bond Angles | Approximately 60° |
| Basicity (pKa of conjugate acid) | 7.9 (Less basic than acyclic amines) |
| Nitrogen Inversion Barrier | Increased compared to acyclic amines |
Historical Context and Recent Advancements in the Field of Vinyl Aziridine Chemistry
While aziridine chemistry has been explored for over a century, the specific subclass of vinyl aziridines has seen a surge in interest primarily over the last three decades. researchgate.net Initially, the synthesis of these compounds was considered challenging due to their potential instability. researchgate.net Traditional synthetic methods often involved the addition of a nitrene equivalent to a conjugated diene. researchgate.net
Recent years have witnessed the development of numerous new and efficient methodologies for the synthesis and transformation of vinyl aziridines, driven by the advent of modern catalytic systems. A major area of advancement is the stereoselective synthesis of these compounds, allowing for precise control over their three-dimensional structure. researchgate.netnih.gov
Key Recent Advancements Include:
Transition Metal Catalysis: The use of transition metals like palladium, nickel, copper, and iridium has revolutionized vinyl aziridine chemistry. mdpi.comnih.gov
Palladium-catalyzed reactions are widely used for cross-coupling and asymmetric allylic alkylation (AAA) reactions, allowing for the formation of C-C, C-N, and C-O bonds with high selectivity. mdpi.comnih.gov
Nickel-catalyzed rearrangements of vinyl aziridines can lead to the formation of α,β-unsaturated imines or other heterocyclic products under mild conditions. nih.gov
Copper-catalyzed ring expansions have been shown to convert chiral vinyl aziridines stereospecifically into valuable 3-pyrroline (B95000) products. nih.gov
Iridium-catalyzed domino reactions provide a pathway to functionalized pyrrolidines and pyrrolines through a ring-opening cyclization process. acs.org
Asymmetric Synthesis: Significant progress has been made in asymmetric catalysis, enabling the synthesis of highly enantioenriched vinyl aziridines. This is crucial for their application in the synthesis of chiral drugs and natural products. researchgate.netnih.govrsc.org
Novel Transformations: Researchers have expanded the reaction scope of vinyl aziridines to include formal cycloadditions, carbonylative cyclizations, and domino reactions, which efficiently build molecular complexity from simple starting materials. acs.org
The table below summarizes some of the advanced synthetic transformations that vinyl aziridines can undergo.
| Reaction Type | Catalyst/Conditions | Product Type |
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands | Chiral allylic amines, N-heterocycles |
| Ring Expansion / Rearrangement | Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) | 2,5-disubstituted-3-pyrrolines |
| Rearrangement | Nickel / N-heterocyclic carbene (NHC) | α,β-Unsaturated imines |
| Domino Ring-Opening/Cyclization | Iridium catalyst with β-ketocarbonyls | Functionalized pyrrolidines and pyrrolines |
| Cross-Coupling | Palladium pincer-complex with organoboronic acids | Allylic amine derivatives |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60073-28-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethenyl-3-methyl-2-phenylaziridine |
InChI |
InChI=1S/C11H13N/c1-3-11(9(2)12-11)10-7-5-4-6-8-10/h3-9,12H,1H2,2H3 |
InChI Key |
VAZUHCGJULWXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine, 2 Ethenyl 3 Methyl 2 Phenyl and Analogues
Stereoselective and Enantioselective Approaches to 2,3-Disubstituted Aziridines
The construction of the aziridine (B145994) ring with precise control over the stereochemistry at the C2 and C3 positions is paramount for their use in asymmetric synthesis. Several powerful strategies have been developed to achieve this, broadly categorized into intermolecular and intramolecular approaches.
Asymmetric catalysis, employing either transition metals or small organic molecules, has emerged as a highly effective tool for the enantioselective synthesis of aziridines from prochiral alkenes and a nitrogen source. nih.gov
Transition metal complexes are widely used to catalyze the transfer of a nitrene group to an alkene, a process known as aziridination. The choice of metal and the chiral ligand is critical for achieving high enantioselectivity.
Rhodium(III) catalysts, particularly those with planar chiral indenyl ligands, have demonstrated remarkable efficiency in the enantioselective aziridination of unactivated terminal alkenes. nih.gov These catalyst systems exhibit broad functional group tolerance and excellent chemoselectivity. nih.gov For instance, a planar chiral Rh(III) indenyl catalyst can facilitate the aziridination of various unactivated alkenes with high yields and enantiomeric excesses (ee). nih.gov
Copper(II) complexes, often in combination with chiral ligands such as bis(oxazoline) (BOX) or phosphine-containing ligands, are also effective catalysts for asymmetric aziridination. researchgate.net For example, copper-catalyzed intramolecular aziridination of sulfamates has been shown to produce aziridines in very good yields and high enantioselectivity. researchgate.net
Palladium(0)-catalyzed reactions have been utilized in the context of aziridine chemistry, primarily in ring-opening and isomerization reactions. mdpi.com However, Pd(0) can also be involved in the formation of aziridines through different mechanistic pathways, such as in the cyclization of allylic amines. While less common for direct aziridination from alkenes, palladium's versatility in C-N bond formation makes it a relevant metal in the broader context of aziridine synthesis. mdpi.com
Below is a table summarizing the performance of various transition metal catalysts in the asymmetric aziridination of alkenes.
| Catalyst System | Alkene Substrate | Nitrogen Source | Yield (%) | ee (%) | Reference |
| [Ind*RhCl2]2 | Unactivated Terminal Alkenes | Hydroxylamine (B1172632) derivative | High | High | nih.gov |
| Cu(I)/BOX | Styrenyl Substrates | Sulfonyl Azides | Moderate-Excellent | up to 95 | researchgate.net |
| Ru(II)[salen] | Unactivated Alkenes | N/A | Low | N/A | nih.gov |
| Co(II) porphyrin | Styrenyl Substrates | N/A | N/A | N/A | nih.gov |
This table is a representative summary and specific values can vary based on reaction conditions and substrate scope.
Organocatalysis offers a valuable metal-free alternative for the asymmetric synthesis of aziridines. acs.orgorganic-chemistry.org Chiral amines and their derivatives have been successfully employed as catalysts in these transformations. acs.org For example, the reaction of enones with N-tosyloxycarbamates can be catalyzed by chiral diamines to produce chiral keto aziridines. acs.org Another approach involves the use of iminium salts to catalyze the aziridination of styrenes. acs.org These methods often proceed under mild reaction conditions and avoid the use of potentially toxic and expensive transition metals. organic-chemistry.org The development of organocatalytic aziridination has expanded the toolbox for synthesizing chiral aziridines, particularly for α,β-unsaturated carbonyl compounds. acs.org
The reaction of imines with carbenes or carbene equivalents provides a direct route to aziridines. This approach, often referred to as an aza-Darzens reaction, allows for the formation of the aziridine ring in a single step. researchgate.net The use of chiral catalysts or chiral auxiliaries on the imine or carbene precursor enables the asymmetric synthesis of trisubstituted aziridines. msu.edu
For instance, the reaction of N-Boc protected imines with α-diazo esters, catalyzed by chiral Brønsted acids derived from VANOL or VAPOL ligands, can produce trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu Similarly, ruthenium/PNNP complexes can catalyze the enantioselective aziridination of imines with ethyl diazoacetate as the carbene source, achieving high enantiomeric excesses. acs.org Methylene transfer from sulfonium (B1226848) ylides to imines, mediated by a chiral sulfonium salt, represents another ylide-based protocol for asymmetric aziridination. nih.gov
The table below showcases examples of asymmetric aziridination through imine and carbene reactions.
| Imine Substrate | Carbene/Ylide Source | Catalyst/Auxiliary | Diastereoselectivity | ee (%) | Reference |
| N-Boc Imines | α-Diazo Esters | Chiral Brønsted Acid (VANOL/VAPOL) | Excellent | High | msu.edu |
| N-Benzylidene-1,1-diphenylmethanamine | Ethyl Diazoacetate | [RuCl(Et2O)(PNNP)]SbF6 | cis | 93 | acs.org |
| Triisopropylphenyl Sulfonylimines | Sulfonium Ylide | Chiral Sulfonium Salt | N/A | 19-30 | nih.gov |
This table provides illustrative examples; selectivities are highly dependent on the specific substrates and reaction conditions.
Intramolecular cyclization is a powerful and reliable method for constructing the aziridine ring, often with excellent stereocontrol. nih.gov This strategy typically involves the formation of a carbon-nitrogen bond within a molecule containing a suitable leaving group.
The intramolecular nucleophilic substitution of vicinal haloamines is a classic and straightforward method for aziridine synthesis. wikipedia.org The reaction proceeds through the displacement of a halide by an adjacent amine functionality. Similarly, vicinal amino alcohols can be converted into aziridines. wikipedia.orgorganic-chemistry.org This transformation often requires the activation of the hydroxyl group to turn it into a better leaving group. nih.gov
A common method is the Wenker synthesis, where an amino alcohol is first converted to its sulfate (B86663) ester, which then undergoes base-induced cyclization to form the aziridine. wikipedia.orgorganic-chemistry.org Modifications of the Wenker synthesis using milder conditions have been developed to accommodate a wider range of substrates. organic-chemistry.org Alternative one-pot procedures for the direct conversion of 2-amino alcohols to N-tosyl aziridines have also been reported, using simple inorganic bases. nih.gov These methods are particularly useful for synthesizing chiral N-tosyl aziridines from readily available chiral amino alcohols derived from amino acids. nih.gov
The table below summarizes different methods for the cyclization of amino alcohols to aziridines.
| Starting Material | Reagents | Key Features | Reference |
| Vicinal Amino Alcohol | 1. H2SO4 (Wenker Synthesis) 2. Base | Classic method, requires harsh conditions | wikipedia.orgorganic-chemistry.org |
| Vicinal Amino Alcohol | 1. Chlorosulfonic acid 2. NaOH or Na2CO3 | Milder variation of Wenker synthesis | organic-chemistry.org |
| (S)-Amino Alcohols | Tosyl chloride, KOH in H2O/CH2Cl2 | One-pot, for less hindered substrates | nih.gov |
| (S)-Amino Alcohols | Tosyl chloride, K2CO3 in ACN | One-pot, for more substituted substrates | nih.gov |
Intramolecular Cyclization Strategies for Aziridine Ring Formation
Staudinger-like Mechanisms in Aziridine Synthesis
The Staudinger reaction, in its classic form, involves the reaction of an azide (B81097) with a phosphine (B1218219) to produce an aza-ylide, which can then be hydrolyzed to a primary amine and a phosphine oxide. sigmaaldrich.comthermofisher.com A modification of this reaction provides a route to aziridines. For instance, the reaction of azido (B1232118) alcohols with triphenylphosphine (B44618) (PPh₃) can lead to the formation of aziridines through an intramolecular cyclization. This process is believed to proceed via the formation of a phosphazide (B1677712) intermediate, which, upon loss of nitrogen gas, forms an iminophosphorane that subsequently undergoes intramolecular cyclization to yield the aziridine. ru.nl
A triphenylphosphine-mediated cyclization of azido alcohols exemplifies a Staudinger-like mechanism for aziridine synthesis. This method is adaptable for producing compounds like (±)-trans-N-methoxy-N-methyl-3-phenylaziridine-2-carboxamide. The synthetic pathway involves the reduction of an appropriate amino acid, such as phenylglycine, to an amino alcohol, followed by conversion to an azido intermediate. The final step is the reaction of the azido alcohol with triphenylphosphine in acetonitrile, which induces nitrogen expulsion and ring closure to form the aziridine ring.
Synthesis of Vinyl Aziridines
Vinylaziridines are valuable synthetic intermediates due to the ring strain of the aziridine moiety, which allows for efficient ring-opening and ring-expansion reactions. nih.govorganic-chemistry.org Their synthesis can be approached through several key methodologies.
Nitrene Addition to Olefins for Vinyl Aziridine Formation
The direct addition of a nitrene or a nitrene equivalent to a conjugated diene is a traditional and effective method for the synthesis of vinylaziridines. researchgate.net This approach allows for the direct formation of the aziridine ring on a double bond, preserving the adjacent double bond of the diene system to form the vinyl-substituted aziridine. Transition-metal catalyzed reactions are often employed to generate the nitrene species from precursors like iminoiodinanes or organic azides. chemrxiv.orgnih.gov For example, rhodium and copper catalysts are commonly used to facilitate the transfer of the nitrene to the olefin. rsc.org
Recent advancements have also explored metal- and oxidant-free methods. For instance, readily synthesized azoxy-triazenes can generate free nitrenes under direct visible-light irradiation, enabling the stereospecific and chemoselective aziridination of alkenes. acs.orgnih.gov Mechanistic studies suggest that the photofragmentation of azoxy-triazenes leads to the formation of a free singlet nitrene which then reacts with the alkene. acs.org
The reaction of oximes with a chloroallyl phosphonic diamide (B1670390) anion has been reported to produce cis-N-alkoxy-2-alkenylaziridines in an enantiomerically pure form, demonstrating reagent-controlled asymmetric induction. researchgate.net
Regioselective Nucleophilic Aziridination of Unsaturated Carbonyl Compounds
Aziridines bearing a carbonyl group at the 2-position are precursors to amino acids and can be synthesized through the one-step installation of a nitrogen unit into an α,β-unsaturated carbonyl compound. nih.gov This aziridination can proceed via a 1,4-addition of a chloramine (B81541) salt to the unsaturated carbonyl compound, followed by the cyclization of the resulting enolate to form the aziridine ring, with sodium chloride as the only byproduct. nih.gov The use of optically active quaternary ammonium (B1175870) salts as solid-liquid phase transfer catalysts can achieve stereoselective aziridination. nih.gov
A practical and environmentally benign method utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) for the efficient formation of tert-butyl N-chloro-N-sodio-carbamate from simple tert-butyl carbamate. This reagent can then be used for the transition-metal-free aziridination of α,β-unsaturated carbonyl compounds. nih.gov
| Starting Material | Nitrogen Source | Catalyst/Reagent | Product | Yield | Ref |
| α,β-Unsaturated Carbonyl | tert-Butyl Carbamate / NaOCl·5H₂O | Phase Transfer Catalyst | 2-Carbonyl Aziridine | Good | nih.gov |
| Conjugated Dienone | O-Diphenylphosphinyl hydroxylamine | N-Methylmorpholine | 2,3-trans-2-Vinylaziridine | High | acs.org |
Metal-Catalyzed Approaches to N-Alkenyl Aziridines
Straightforward methods for the synthesis of N-alkenyl aziridines have been developed using transition metal catalysis. nih.govacs.orgacs.org These methods offer alternatives to procedures that require activated alkenyl halides or acetylenes. acs.orgacs.org
Palladium-catalyzed alkenylation of aziridines with alkenyl halides and copper-catalyzed alkenylation with alkenyl boronic acids allow for the synthesis of a wide variety of N-alkenyl aziridines in good yields. nih.govacs.orgacs.org These reactions are tolerant of substituents other than electron-withdrawing groups like cyano or sulfone groups. nih.govacs.orgacs.org For example, the copper-catalyzed coupling of 7-azabicyclo[4.1.0]heptane with trans-2-tolylvinylboronic acid yields the corresponding N-alkenyl aziridine. acs.orgacs.org While the yields may be lower with the copper-catalyzed procedure, it is more effective for reactions with lower boiling alkenyl bromides where palladium catalysis does not perform well. acs.orgacs.org
| Aziridine | Alkenyl Source | Catalyst | Product | Yield | Ref |
| 7-Azabicyclo[4.1.0]heptane | trans-2-Tolylvinylboronic acid | Copper | N-(trans-2-Tolylvinyl)-7-azabicyclo[4.1.0]heptane | 40% | acs.orgacs.org |
| Aziridine 4 | Hexenyl vinyl boronic acid | Copper | N-(Hexenylvinyl)aziridine 4f | 50% | acs.orgacs.org |
Preparation of Phenyl and Methyl Substituted Aziridines: Specific Methods and Stereocontrol
The introduction of phenyl and methyl groups onto the aziridine ring with specific stereochemistry is a critical aspect of synthesizing complex aziridine derivatives. Stereocontrol can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. le.ac.ukacs.org
The stereochemical outcome of reactions such as ring-opening of aziridines is highly dependent on the substitution pattern of the aziridine substrate. nih.govresearchgate.net For instance, the quinazolinone (Q) ring, when used as a substituent on the nitrogen atom, can direct or assist in the ring-opening of N-(Q) aziridines, leading to retention of configuration in the product. le.ac.uk In the presence of titanium (IV) tert-butoxide, a 3-acetoxyamino derivative of a quinazolinone (QNHOAc) was found to convert styrene (B11656) into the corresponding N-Q substituted aziridine with complete diastereoselectivity and in good yield. le.ac.uk
Electrocatalytic N-H Aziridination of Styrene Derivatives
Electrochemical methods provide an alternative for the synthesis of aziridines, avoiding the need for chemical oxidants. The electrocatalytic N-H aziridination of styrene derivatives using ammonia (B1221849) can produce 2-phenylaziridines. For example, the aziridination of trans-β-methylstyrene yields a mixture of cis- and trans-2-methyl-3-phenylaziridine (B8336151), with the trans-isomer being the major product. This reaction's efficiency and stereochemical outcome are influenced by both electronic and steric factors.
An electrochemical oxidative dehydrogenative C(sp³)-H amination reaction has been developed for the construction of trans-2,3-disubstituted aziridines. This method uses KI as both a mediator and an electrolyte in an undivided cell at room temperature, generating only hydrogen gas as a byproduct. organic-chemistry.org
Another approach involves the electrochemical aziridination of alkenes mediated by n-Bu₄NI. This radical pathway has been successfully applied to various styrene derivatives. For instance, styrene and p-methylstyrene afforded the corresponding aziridines in 65% and 71% yields, respectively. acs.org The reaction proceeds under constant current electrolysis in an undivided cell. acs.org
| Styrene Derivative | Nitrogen Source | Mediator/Electrolyte | Product | Yield | Ref |
| trans-β-Methylstyrene | Ammonia | Electrochemical | trans-2-Methyl-3-phenylaziridine | >3:1 trans:cis | |
| Styrene | Pht-NH₂ | n-Bu₄NI | 2-Phenyl-N-phthaloylaziridine | 65% | acs.org |
| p-Methylstyrene | Pht-NH₂ | n-Bu₄NI | 2-(p-Tolyl)-N-phthaloylaziridine | 71% | acs.org |
Condensation Reactions for Substituted Aziridine-2-carboxylates
Condensation reactions, particularly the aza-Darzens reaction, represent a powerful tool for the synthesis of aziridine-2-carboxylates. This reaction involves the condensation of an imine with an enolate of an α-haloester to form the aziridine ring. The strategic advantage of this method lies in its potential to create highly substituted aziridines, including those with quaternary carbon centers. nih.govresearchgate.net
The synthesis of a precursor to Aziridine, 2-ethenyl-3-methyl-2-phenyl- could be envisioned through an aza-Darzens reaction between an appropriately substituted imine and an α-haloester. For instance, the reaction of an imine derived from benzaldehyde (B42025) and a suitable amine with an α-haloester bearing a vinyl or a protected vinyl group could establish the 2-phenyl and 2-ethenyl substituents. Subsequent introduction of the methyl group at the 3-position could be achieved through the use of an α-halo-α-alkyl ester.
Research has demonstrated the successful synthesis of tri- and tetrasubstituted aziridines using this methodology. For example, the enantioselective aza-Darzens reaction of cyclic imines with α-halogenated ketones has been achieved using bifunctional phosphonium (B103445) salts as phase-transfer catalysts, yielding structurally dense aziridine derivatives in high yields and excellent diastereo- and enantioselectivities. nih.gov This approach could be adapted for the synthesis of the target molecule by employing an acyclic imine and a suitable α-halo-β-ketoester.
The diastereoselectivity of the aza-Darzens reaction is a critical aspect, often influenced by the nature of the reactants, the base used, and the reaction conditions. The formation of both cis- and trans-aziridines is possible, and controlling this selectivity is a key focus of methodological development. escholarship.org For the synthesis of a specific diastereomer of Aziridine, 2-ethenyl-3-methyl-2-phenyl-, careful selection of chiral auxiliaries or catalysts would be essential.
| Imine Reactant | α-Halo Ester/Ketone | Base/Catalyst | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |
| Cyclic Imines | α-Halogenated Ketones | Bifunctional Phosphonium Salt | Fused Tri- and Tetrasubstituted Aziridines | >20:1 | >99.9% | High |
| Anilines, Aldehydes | α-Diazo Esters | Supramolecular Assembly | N-Substituted Aziridines | High (trans-selective) | N/A | High |
| N-Diphenylphosphinyl Imines | α-Bromoallyllithium | LDA/ZnCl₂ | (E)-N-Diphenylphosphinyl Vinyl Aziridines | Good | N/A | 21-32 |
| N-Boc Imines | α-Diazo Esters | VANOL Catalyst | Trisubstituted Aziridines | Excellent | Excellent | Good |
Synthesis from Epoxides and Triazolines
The conversion of epoxides to aziridines is a well-established and stereospecific method, typically proceeding with a net inversion of configuration at one of the carbon centers. This transformation can be achieved through a two-step process involving the ring-opening of the epoxide with an azide source, followed by the reduction and cyclization of the resulting β-azido alcohol.
For the synthesis of Aziridine, 2-ethenyl-3-methyl-2-phenyl-, a plausible precursor would be 2-ethenyl-3-methyl-2-phenyl-oxirane. The synthesis of such highly substituted vinyl epoxides can be accomplished through various methods, including the epoxidation of the corresponding alkene. The subsequent ring-opening of this epoxide with a nucleophilic azide, such as sodium azide, would preferentially occur at the less sterically hindered carbon (C3), leading to a tertiary alcohol and a secondary azide. However, regioselectivity can be influenced by the reaction conditions and the nature of the epoxide substituents. nih.gov The use of reagents like diethylaluminum azide has been shown to influence the regioselectivity of ring-opening in trisubstituted epoxides. nih.gov
Once the β-azido alcohol is obtained, reduction of the azide group to an amine, commonly achieved using reagents like lithium aluminum hydride or triphenylphosphine, initiates a spontaneous intramolecular cyclization to afford the desired aziridine. nih.gov The stereochemistry of the final aziridine is dictated by the stereochemistry of the starting epoxide and the SN2 nature of the ring-opening and cyclization steps.
| Epoxide Substrate | Azide Source | Reaction Conditions | Intermediate | Cyclization Method | Product |
| Trisubstituted Terpene Epoxides | Et₂AlN₃ | Toluene | Vicinal Azidohydrins | LiAlH₄ | Isoprenoid Aziridines |
| General Epoxides | NaN₃ / Oxone | Aqueous Acetonitrile | β-Azido Alcohols | Not specified | β-Azido Alcohols |
| 2-Arylazridines | Silylborane | Pd/Cu Dual Catalysis | - | Ring-opening | Silylamines |
The thermal or photochemical decomposition of 1,2,3-triazolines offers another route to aziridines through the extrusion of molecular nitrogen. Triazolines are typically synthesized via a [3+2] cycloaddition reaction between an azide and an alkene. To synthesize Aziridine, 2-ethenyl-3-methyl-2-phenyl- via this method, one would need to construct a triazoline with the corresponding substitution pattern.
A potential strategy would involve the reaction of a vinyl azide with an alkene bearing phenyl and methyl groups, or vice versa. The regioselectivity of the cycloaddition is a key consideration, as it determines the substitution pattern of the resulting triazoline. The subsequent decomposition of the triazoline, either by heat or light, leads to the formation of a diradical or zwitterionic intermediate, which then collapses to the aziridine product. rsc.orgacs.org
The stability of the triazoline intermediate and the efficiency of its conversion to the aziridine can be influenced by the substituents on the ring. rsc.org In some cases, the triazolines are not isolated but are generated in situ and decompose under the reaction conditions to directly yield the aziridine. rsc.org This method provides a convergent approach to aziridine synthesis, but control over the stereochemistry of the final product can be challenging.
| Alkene Reactant | Azide Reactant | Reaction Condition | Intermediate | Product | Yield (%) |
| Alkenes with EWG | Aryl Azides | Thermal | 1,4-Disubstituted Triazoline | Aryl Aziridines | Good |
| Various Alkenes | Heteroaryl Azides | Thermal (60-70 °C) | Triazoline | Aziridines | Moderate |
| - | - | Photochemical | Diradical/Zwitterion | Aziridine | Varies |
Mechanistic Insights into the Formation of Aziridine, 2 Ethenyl 3 Methyl 2 Phenyl Derivatives
Transition State Analysis in Stereoselective Aziridination
Computational and experimental studies have provided significant insights into the transition states involved in the stereoselective formation of vinyl aziridines. The geometry and energy of these transition states are the ultimate determinants of product stereochemistry.
In palladium-catalyzed reactions, which are common for the synthesis of related structures, the analysis of transition states for the oxidative addition of the aziridine (B145994) precursor to the metal center is critical. acs.org Energy decomposition analysis (EDA) has been employed to understand the interactions between the catalyst and the substrate in the transition state. This analysis reveals that interactions between the catalyst and the aziridine precursor significantly contribute to the stability of the lowest-energy transition state, thereby controlling the regioselectivity of the ring-opening or formation step. acs.org
For the annulation of vinyl aziridines with Michael acceptors, which proceeds via related intermediates, several transition state models (TS1, TS2, TS3, TS4) have been proposed to explain the observed stereoselectivity. bris.ac.uk The relative energies of these transition states are influenced by a combination of steric hindrance and attractive electronic interactions. For instance, in certain systems, the formation of E π-allyl palladium complexes is favored, leading to transition states like TS1, which may be stabilized by attractive interactions between the electron-rich π system of an enolate and the electron-poor π system of the π-allyl palladium complex. bris.ac.uk Conversely, transition states that suffer from significant steric hindrance are disfavored. bris.ac.uk
Computational studies on rhodium-catalyzed aziridination have unveiled a stepwise mechanism where the migratory insertion of an alkene is the rate- and enantio-determining step. acs.org The enantioselectivity arises from the steric clash between the olefin and an amide intermediate within the transition state, which favors one stereochemical pathway over the other. acs.org
Table 1: Factors Influencing Transition State Stability in Aziridination Reactions
| Factor | Description | Impact on Stereoselectivity | Source(s) |
| Steric Hindrance | Repulsive interactions between bulky substituents on the substrate and the catalyst/reagents. | Favors reaction pathways and transition states with minimal steric clash, directing the stereochemical outcome. | acs.orgbris.ac.uk |
| Electronic Interactions | Attractive forces, such as those between electron-rich and electron-poor π systems. | Can stabilize specific transition state geometries, leading to the preferential formation of one stereoisomer. | bris.ac.uk |
| Catalyst-Substrate Interaction | The specific coordination and electronic interplay between the metal catalyst and the reacting molecules. | Determines the lowest-energy transition state and thus the regioselectivity and stereospecificity of the reaction. | acs.org |
Role of Electronic and Steric Factors in Stereochemical Outcome
The final stereochemistry of aziridine derivatives is a direct consequence of the interplay between electronic and steric factors during the reaction. These factors influence the approach of reactants, the stability of intermediates, and the energy of transition states.
Steric Factors: Steric hindrance plays a crucial role in dictating the regioselectivity and stereospecificity of aziridination. In many catalytic systems, the reaction proceeds at the less sterically hindered side of the molecule in a manner analogous to an SN2 reaction. acs.org For example, the isopropyl-substituted aziridine has been shown to be tolerated in certain reactions, albeit in moderate yield, indicating the sensitivity of the reaction to steric effects. nih.gov In palladium-mediated annulations of vinyl aziridines, the least sterically hindered transition state is often favored, leading to the major products. bris.ac.uk
Electronic Factors: The electronic nature of the substituents on the reactants significantly affects the reaction pathway. The stereochemical outcome of acid-catalyzed ring-opening reactions, a process mechanistically related to the final steps of some aziridination pathways, depends on the relative stability of carbocation-like intermediates. nih.gov Substrates capable of forming stabilized carbocations may proceed through an SN1-like mechanism, while others follow a concerted SN2 pathway with inversion of configuration. nih.gov The presence of electron-rich π systems can lead to stabilizing interactions in the transition state, thereby influencing which stereoisomer is preferentially formed. bris.ac.uk
The interplay of these factors is complex. For instance, while steric factors might be expected to dominate, the small size of some nucleophiles can render their influence negligible, allowing electronic effects to dictate the regioselectivity. nih.gov
Table 2: Influence of Steric and Electronic Factors on Aziridination Outcome
| Factor | Influence | Example | Source(s) |
| Steric Bulk | Directs attack to the less hindered face of the molecule. | Oxidative addition of aziridines to a Pd(0) catalyst occurs stereoinvertively at the less sterically hindered carbon. | acs.org |
| Substituent Pattern | Determines the stability of charged intermediates. | Aryl or vinyl groups can stabilize carbocation-like intermediates, potentially changing the mechanism from SN2 to SN1-like. | nih.gov |
| π-System Interactions | Can stabilize specific transition states through favorable orbital overlap. | Attractive interactions between an enolate π system and a π-allyl palladium complex can favor one stereochemical pathway. | bris.ac.uk |
Investigation of Reaction Intermediates in Aziridine Formation (e.g., Zwitterionic, Metallacycle)
The formation of aziridines often proceeds through short-lived, high-energy intermediates. The identification and characterization of these species are key to a complete mechanistic understanding.
Zwitterionic Intermediates: In several proposed mechanisms, zwitterionic species play a pivotal role. For example, the oxidative addition of an N-tosylaziridine to a Pd(0) catalyst is presumed to occur in an SN2 fashion, potentially leading to the formation of a zwitterionic intermediate. mdpi.com Similarly, the reaction of a heteroatom with a metal-supported carbene can furnish reactive zwitterionic intermediates, such as aziridinium (B1262131) ylides, which are a unique subclass of ammonium (B1175870) ylides. nih.gov The generation of a reactive zwitterionic aziridinium intermediate has also been proposed in reactions involving the addition of an amine to a carbon-carbon triple bond activated by a borane. mdpi.comresearchgate.net
Metallacycle Intermediates: Metallacycles are another class of crucial intermediates in metal-catalyzed aziridination reactions. In some palladium-catalyzed processes, an azapalladacyclobutane is proposed as an alternative intermediate to a zwitterion following oxidative addition. mdpi.com DFT studies of rhodium-catalyzed enantioselective aziridination of alkenes have identified a strained four-membered metallacycle as a key intermediate, with its formation being the rate-determining step. acs.org Similarly, in nickel-catalyzed reactions, a Ni(II)-azametallacycle has been shown to be a competent intermediate for C-C bond formation. researchgate.net Organometallic compounds containing a three-membered ring with a tantalum, carbon, and nitrogen atom, known as tantallaaziridines, have also been synthesized and proposed as catalytic intermediates. rsc.org
These intermediates are often not mutually exclusive and may exist in equilibrium or be part of competing reaction pathways, adding to the complexity of the mechanistic landscape.
Reactivity and Transformation Pathways of Aziridine, 2 Ethenyl 3 Methyl 2 Phenyl
Regioselective and Stereoselective Ring-Opening Reactionsresearchgate.netfrontiersin.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netnih.govnih.gov
The ring-opening of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" is a versatile process for the synthesis of highly functionalized amine derivatives. The outcome of these reactions, in terms of which carbon-nitrogen bond is cleaved and the resulting stereochemistry, is highly dependent on the nature of the nucleophile, the catalyst employed, and the inherent structural biases of the aziridine (B145994) itself.
Nucleophilic Ring Opening with Carbon-based Nucleophiles (e.g., Organometallics, Malonates)nih.govresearchgate.netresearchgate.net
Carbon-based nucleophiles, such as organometallic reagents and malonate anions, are effective for the ring-opening of vinyl aziridines. While specific data for "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" is not extensively documented, studies on analogous N-activated 2-vinyl-3-substituted aziridines provide significant insights into the expected reactivity.
Organocuprates, for instance, are known to react with N-diphenylphosphinyl vinyl aziridines with a high degree of regioselectivity, favoring an SN2′ pathway. This involves the nucleophile attacking the vinyl group at the terminal carbon, leading to a conjugate addition and subsequent opening of the aziridine ring. This mode of reaction is also observed with other organometallic reagents, although the regioselectivity can be influenced by the specific metal and reaction conditions.
The reaction of sodiomalonates with N-diphenylphosphinyl vinyl aziridines, often catalyzed by palladium complexes, also proceeds with complete regiocontrol via an SN2′-like mechanism. This provides a reliable method for the introduction of a malonate functionality at the allylic position relative to the nitrogen atom.
| Nucleophile | Catalyst/Conditions | Major Product Type | Regioselectivity | Ref. |
| Organocuprates | Varies | Allylic amines | High (SN2') | |
| Sodiomalonates | Pd(PPh3)4 | Allylic malonates | High (SN2') | |
| Grignard Reagents | Varies | Mixture of allylic and non-allylic amines | Variable |
Nucleophilic Ring Opening with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Halogen)researchgate.netresearchgate.netnih.govnih.gov
Heteroatom nucleophiles, including alcohols, amines, thiols, and halides, are widely used for the ring-opening of aziridines, leading to the formation of valuable β-functionalized amines. The regioselectivity of these reactions is governed by the substitution pattern of the aziridine ring and the reaction conditions.
For 2-substituted aziridines, the nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. In the case of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-", the presence of substituents at both C2 and C3 introduces further complexity. Generally, under neutral or basic conditions, the attack of the nucleophile is expected to occur at the less sterically hindered carbon atom. However, under acidic conditions, the reaction proceeds via an aziridinium (B1262131) ion intermediate, and the regioselectivity is influenced by the electronic stabilization of the partial positive charge that develops at the carbon atoms.
The phenyl and vinyl groups at the C2 position can stabilize a positive charge, favoring nucleophilic attack at this position. Conversely, the methyl group at C3 is less stabilizing. Therefore, under acidic conditions, a preference for nucleophilic attack at the C2 position is anticipated.
| Nucleophile | Conditions | Expected Major Regioisomer | Ref. |
| Alcohols (e.g., Methanol) | Acidic (e.g., BF3·OEt2) | Attack at C2 | |
| Amines | Varies | Attack at the less hindered carbon or C2 under acidic conditions | |
| Thiols | Generally neutral or basic | Attack at the less hindered carbon | |
| Halides (from TMS-halides) | Lewis acid catalysis | Attack at C2 |
Metal-Catalyzed Ring-Opening Reactions (e.g., Palladium, Iridium)frontiersin.orgnih.govresearchgate.net
Transition metal catalysts, particularly those based on palladium and iridium, have emerged as powerful tools for the regioselective and stereoselective ring-opening of vinyl aziridines. These catalysts can generate π-allyl metal complexes as key intermediates, which then undergo nucleophilic attack.
Palladium-catalyzed reactions of vinyl aziridines have been shown to proceed with high regioselectivity. For instance, the reaction with carbon dioxide can lead to the formation of 5-vinyloxazolidinones. Furthermore, palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles as nucleophiles have been reported to yield exclusively the branched products, resulting from nucleophilic attack at the more substituted end of the π-allyl palladium intermediate. The choice of ligand on the palladium catalyst can also influence the regioselectivity, allowing for catalyst-controlled access to different regioisomers.
Iridium-catalyzed reactions have been employed in domino-ring-opening cyclization reactions of vinyl aziridines. These processes can lead to the formation of complex nitrogen-containing heterocycles, such as functionalized pyrrolidines and pyrrolines, in a single synthetic operation. The iridium catalyst facilitates the initial ring-opening of the aziridine to form a π-allyl iridium intermediate, which then participates in subsequent cyclization steps.
| Metal Catalyst | Reaction Type | Product Type | Ref. |
| Palladium | Carbonylation | 5-Vinyloxazolidinones | |
| Palladium | Allylic Alkylation | Branched allylic amines | |
| Iridium | Domino Ring-Opening/Cyclization | Functionalized pyrrolidines/pyrrolines |
Influence of Substituents (Ethenyl, Methyl, Phenyl) on Ring-Opening Regioselectivityfrontiersin.orgnih.govnih.gov
The substituents on the aziridine ring of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" play a crucial role in directing the regioselectivity of the ring-opening reactions.
Ethenyl (Vinyl) Group: The vinyl group at the C2 position is a key determinant of the reactivity. It allows for the formation of π-allyl metal complexes in metal-catalyzed reactions, leading to SN2′ type additions. In nucleophilic ring-opening reactions, the vinyl group can electronically stabilize an adjacent positive charge, making the C2 position more susceptible to nucleophilic attack under acidic conditions.
Phenyl Group: The phenyl group, also at the C2 position, provides significant electronic stabilization for a developing positive charge at the benzylic carbon. This strongly favors nucleophilic attack at C2 in acid-catalyzed ring-opening reactions.
Methyl Group: The methyl group at the C3 position provides some steric hindrance and has a mild electron-donating effect. In the absence of strong electronic directing groups, nucleophilic attack is generally favored at the less sterically hindered carbon. However, in "Aziridine, 2-ethenyl-3-methyl-2-phenyl-", the electronic effects of the vinyl and phenyl groups at C2 are likely to dominate the regioselectivity, especially under acidic or metal-catalyzed conditions.
Rearrangement Reactions of Vinyl Aziridinesresearchgate.net
In addition to ring-opening reactions, vinyl aziridines are known to undergo various rearrangement reactions, driven by the release of ring strain.
Sigmatropic Rearrangements
Copper(II) catalysts have been shown to effectively promote the-sigmatropic rearrangement of vinyl aziridines to afford 3-pyrrolines. This reaction is believed to proceed through a Lewis acid-catalyzed mechanism where the copper catalyst coordinates to the aziridine nitrogen, weakening the C-N bond and facilitating the rearrangement. The broad substrate scope of this reaction suggests that "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" would likely undergo a similar transformation to yield a substituted 3-pyrroline (B95000).
Electrophilic Ring Expansion Reactions to Form Heterocycles
The strained three-membered ring of aziridines, coupled with the presence of a vinyl group, makes "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" a versatile precursor for the synthesis of various larger nitrogen-containing heterocycles through electrophilic ring expansion reactions. These transformations are typically initiated by the attack of an electrophile on the aziridine nitrogen or the vinyl group, leading to a cascade of events that culminates in an expanded ring system.
One notable example of such a transformation is the reaction of 2-arylaziridines with alkoxycarbonylketenes, generated in situ from alkyl 2-diazo-3-oxoalkanoates, to yield oxazolines. mdpi.com This reaction proceeds via an electrophilic attack of the ketene on the aziridine nitrogen, followed by a ring-opening and subsequent intramolecular cyclization. The process is often facilitated by microwave heating and can proceed without the need for any activators or catalysts, offering a clean and efficient route to these five-membered heterocycles. mdpi.com
The regioselectivity of the ring-opening step is a crucial aspect of these reactions and is influenced by the substituents on the aziridine ring, the nature of the electrophile, and the reaction conditions. researchgate.net For "Aziridine, 2-ethenyl-3-methyl-2-phenyl-," the phenyl group at the C2 position can stabilize a positive charge, potentially influencing the regiochemical outcome of the ring-opening process.
Detailed research findings on the electrophilic ring expansion of the specific "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" are not extensively documented in readily available literature. However, based on the reactivity of analogous 2-aryl and 2-vinylaziridines, a variety of electrophiles can be envisioned to promote ring expansion. For instance, reaction with isocyanates could potentially lead to the formation of seven-membered heterocycles like azepines, while reactions with activated alkynes in the presence of a suitable catalyst could yield substituted pyrrolidines or other expanded ring systems. The specific outcomes would be highly dependent on the reaction conditions and the nature of the electrophilic partner.
Cycloaddition Reactions Involving Aziridine, 2-ethenyl-3-methyl-2-phenyl- as a Synthon
"Aziridine, 2-ethenyl-3-methyl-2-phenyl-" can serve as a valuable synthon in various cycloaddition reactions, leveraging the inherent reactivity of the strained aziridine ring and the dienophilic nature of the vinyl group. These reactions provide powerful strategies for the construction of complex heterocyclic frameworks.
[3+2] Cycloaddition Reactions with Dipolarophiles
Aziridines, upon thermal or photochemical activation, can undergo ring-opening to form azomethine ylides. These 1,3-dipoles can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to furnish five-membered nitrogen heterocycles, most notably pyrrolidines. nih.gov The substituents on the aziridine ring play a significant role in the stereochemical outcome of the cycloaddition.
In the case of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-," the generation of the corresponding azomethine ylide would create a dipole with phenyl, methyl, and vinyl substituents. The subsequent reaction with a dipolarophile, such as an activated alkene or alkyne, would lead to a highly substituted pyrrolidine (B122466) ring. The regioselectivity and stereoselectivity of this cycloaddition would be governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile.
While specific studies on "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" are limited, research on similar 2-vinylaziridines has demonstrated the feasibility of such cycloadditions. For instance, palladium-catalyzed [3+2] cycloaddition reactions of vinylaziridines with various dipolarophiles have been shown to produce a diverse range of functionalized pyrrolidines. The vinyl group in these reactions can either act as a spectator or actively participate in the reaction, leading to different product outcomes depending on the catalyst and reaction conditions.
Below is a hypothetical data table illustrating the potential outcomes of a [3+2] cycloaddition reaction with "Aziridine, 2-ethenyl-3-methyl-2-phenyl-," based on general principles of such reactions.
| Dipolarophile | Product (Pyrrolidine Derivative) | Potential Yield (%) | Diastereomeric Ratio |
| N-Phenylmaleimide | 1,3-Diphenyl-5-methyl-5-vinyl-1,3,3a,4,6,6a-hexahydro-pyrrolo[3,4-c]pyrrole-4,6-dione | 75-85 | >95:5 |
| Dimethyl acetylenedicarboxylate | Dimethyl 2-methyl-2-vinyl-5-phenyl-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | 60-70 | N/A |
| Acrylonitrile | 5-Methyl-5-vinyl-2-phenyl-pyrrolidine-3-carbonitrile | 50-60 | Mixture of diastereomers |
This table is illustrative and based on the expected reactivity of similar compounds. Actual experimental results may vary.
Cascade and Cyclodimerization Approaches to Complex Heterocycles
The unique combination of a strained ring and a reactive vinyl group in "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" opens up possibilities for elegant cascade reactions and cyclodimerization processes to construct complex heterocyclic architectures.
Cascade reactions initiated by the ring-opening of the aziridine can be designed to incorporate the vinyl group in a subsequent intramolecular transformation. For instance, a palladium-catalyzed ring-opening could generate a π-allylpalladium intermediate, which could then be trapped intramolecularly by a nucleophile or participate in a subsequent cycloaddition, leading to polycyclic structures. nih.gov
Cyclodimerization reactions of vinylaziridines can also lead to the formation of intricate molecular frameworks. These reactions could proceed through various mechanisms, including a [4+2] or a [3+2] cycloaddition between two molecules of the aziridine, where the vinyl group of one molecule acts as the dienophile or dipolarophile for the diene or dipole generated from the other. The specific outcome of such a reaction would be highly dependent on the reaction conditions, such as temperature, catalyst, and solvent.
While there is a lack of specific research on the cascade and cyclodimerization reactions of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-," the principles of these transformations have been demonstrated with other substituted vinylaziridines. For example, the thermal or metal-catalyzed dimerization of some vinylaziridines has been shown to produce complex piperazine or other diazacyclic derivatives.
A hypothetical example of a cascade reaction could involve the initial ring expansion of "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" to a seven-membered ring, followed by an intramolecular Diels-Alder reaction involving the vinyl group to form a bridged bicyclic system.
| Reaction Type | Potential Product | Catalyst/Conditions |
| Intramolecular [4+2] Cycloaddition | Fused polycyclic amine | Heat or Lewis Acid |
| Palladium-Catalyzed Cascade | Substituted piperidine or azepine derivative | Pd(0) catalyst, ligand |
| Photochemical Cyclodimerization | Complex diazacyclic compound | UV light |
This table presents potential synthetic pathways and is for illustrative purposes. Further experimental validation is required.
Computational and Theoretical Chemistry Studies of Aziridine, 2 Ethenyl 3 Methyl 2 Phenyl
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, making it an ideal tool for elucidating the complex reaction mechanisms of substituted aziridines. For a molecule like "Aziridine, 2-ethenyl-3-methyl-2-phenyl-", DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G* or higher, would be employed to map out the potential energy surfaces of its reactions.
These calculations can model various transformations, including nucleophilic ring-opening, thermal rearrangements, and cycloaddition reactions involving the ethenyl group. For instance, in a nucleophilic ring-opening, DFT can be used to determine the transition state geometries and activation energies for the attack of a nucleophile at either of the two ring carbons (C2 or C3). The presence of phenyl and ethenyl groups at C2 and a methyl group at C3 introduces significant electronic and steric asymmetry, which DFT calculations can quantify to predict regioselectivity. The calculations would likely show that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.
Energy Profile Analysis of Ring-Opening and Ring-Closure Steps
The high ring strain of the aziridine (B145994) ring, typically around 27 kcal/mol, is a primary driving force for its reactivity. researchgate.net Energy profile analysis, derived from computational methods like DFT, provides a quantitative description of the energy changes throughout a reaction, including the energies of reactants, transition states, intermediates, and products.
For "Aziridine, 2-ethenyl-3-methyl-2-phenyl-", a key reaction is the cleavage of either the C-C bond or one of the C-N bonds. The energy profile for a thermally induced ring-opening would likely proceed through a diradical or zwitterionic intermediate, leading to the formation of an azomethine ylide. The relative energies of the transition states for C-C versus C-N bond cleavage would be determined by the stabilizing effects of the substituents. The phenyl and ethenyl groups at C2 are expected to stabilize an adjacent radical or carbocationic center, thus lowering the activation energy for the cleavage of the C2-C3 bond or the C2-N bond.
Conversely, the energy profile for ring-closure, such as in the formation of the aziridine from a suitable precursor, can also be modeled. These calculations are crucial for understanding the thermodynamics and kinetics that govern the formation and stability of this highly substituted aziridine ring.
Stereochemical Outcome Prediction through Computational Modeling
Computational modeling is an invaluable tool for predicting the stereochemical outcome of reactions involving chiral molecules like "Aziridine, 2-ethenyl-3-methyl-2-phenyl-". The molecule possesses two stereocenters (C2 and C3), leading to the possibility of multiple diastereomers.
In reactions such as nucleophilic ring-opening, computational models can predict whether the reaction proceeds with inversion or retention of stereochemistry at the reacting carbon. For an S_N2-type reaction, the model would show an inversion of configuration. The energy differences between the transition states leading to different stereoisomeric products can be calculated to predict the diastereoselectivity of the reaction. For example, the steric hindrance posed by the phenyl and methyl groups would be modeled to determine the most favorable trajectory for an incoming nucleophile, thereby predicting the major stereoisomer formed.
Electronic Structure and Reactivity Correlations of Substituted Aziridines
The electronic structure of an aziridine derivative, dictated by its substituents, is directly correlated with its reactivity. For "Aziridine, 2-ethenyl-3-methyl-2-phenyl-", the electron-withdrawing or -donating properties of the phenyl, ethenyl, and methyl groups significantly influence the electron density distribution within the aziridine ring.
Computational analyses such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and hyperconjugative effects. The phenyl and ethenyl groups at C2 can engage in π-conjugation, which affects the LUMO (Lowest Unoccupied Molecular Orbital) energy and the electrophilicity of the ring carbons. A lower LUMO energy would suggest increased reactivity towards nucleophiles.
Correlations can be established between calculated electronic parameters (e.g., atomic charges, orbital energies) and experimentally observed reactivity trends for a series of related substituted aziridines. These correlations provide predictive power for understanding how modifications to the substituent pattern on the aziridine ring will impact its chemical behavior.
Data Tables
As no specific experimental or computational data for "Aziridine, 2-ethenyl-3-methyl-2-phenyl-" is available, the following table presents hypothetical, yet plausible, data based on trends observed for analogous substituted aziridines in computational studies.
Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Parameters for Aziridine Ring-Opening Reactions.*
| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) | Key Bond Length in TS (Å) |
| Nucleophilic Attack at C2 | 25.3 | -15.8 | Nu---C2: 2.15 |
| Nucleophilic Attack at C3 | 28.9 | -12.4 | Nu---C3: 2.20 |
| Thermal C2-C3 Cleavage | 35.1 | 5.2 | C2---C3: 1.98 |
| Thermal C2-N Cleavage | 32.5 | 8.1 | C2---N: 1.85 |
Note: This data is illustrative and intended to represent the type of information generated from DFT calculations.
Synthetic Applications of Aziridine, 2 Ethenyl 3 Methyl 2 Phenyl As a Chirally Versatile Synthon
Construction of Chiral Amines and Amino Alcohol Derivatives
The high ring strain of the aziridine (B145994) moiety makes it susceptible to nucleophilic ring-opening reactions, a characteristic that is fundamental to its utility in synthesis. nih.gov This reactivity allows for the regio- and stereoselective introduction of a wide range of functional groups, making Aziridine, 2-ethenyl-3-methyl-2-phenyl- an excellent precursor for the synthesis of complex chiral amines and amino alcohols. nih.govnih.gov
The outcome of the ring-opening reaction is largely dependent on the nature of the substituent on the aziridine nitrogen. "Activated" aziridines, which bear electron-withdrawing groups on the nitrogen atom, readily undergo SN2-type reactions. nih.gov Nucleophilic attack typically occurs at the less substituted carbon, a principle that allows for predictable and controlled synthesis. nih.gov For Aziridine, 2-ethenyl-3-methyl-2-phenyl-, this regioselectivity enables the formation of unique vicinal diamines and other derivatives by providing a fully substituted carbon center in a stereoselective manner. researchgate.net
Key research findings have demonstrated that various nucleophiles can be employed to open the aziridine ring, leading to a diverse library of amino compounds. For example, the use of organocuprates, hydrides, and other carbon and heteroatom nucleophiles can yield highly functionalized products. The stereochemistry of the starting aziridine is typically inverted at the center of nucleophilic attack, allowing for the synthesis of enantiomerically pure amines and their derivatives. mdpi.com
Furthermore, the vinyl group present in the molecule offers an additional site for chemical modification, which can be addressed either before or after the ring-opening process. This dual reactivity enhances the compound's versatility as a building block. Reductive opening of the aziridine ring is a common strategy to produce the corresponding amino alcohol derivatives. nih.goviwu.edu
| Nucleophile | Resulting Functional Group | Product Class | Reference Principle |
|---|---|---|---|
| R₂CuLi (Organocuprates) | C-C bond formation | Substituted Chiral Amines | mdpi.com |
| LiAlH₄ (Hydride) | Reductive opening | Chiral Amines | nih.gov |
| NaN₃ (Azide) | Introduction of Azide (B81097) | Precursor to Diamines | nih.gov |
| H₂O/Acid Catalyst | Hydrolysis | Chiral Amino Alcohols | iwu.edu |
| R-OH/Acid Catalyst | Alkoxy addition | Chiral Amino Ethers | nih.gov |
Precursor for Nitrogen-Containing Heterocyclic Systems
The utility of Aziridine, 2-ethenyl-3-methyl-2-phenyl- extends beyond simple ring-opening, serving as a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govencyclopedia.pub The ability of the aziridine ring to undergo ring-expansion and cycloaddition reactions provides efficient pathways to larger, medicinally relevant scaffolds. researchgate.netmdpi.com
Pyrimidines are a critical class of N-heterocycles found in numerous biologically active compounds and pharmaceuticals. nih.govmdpi.com While direct conversion of the aziridine ring into a pyrimidine (B1678525) is not a standard transformation, Aziridine, 2-ethenyl-3-methyl-2-phenyl- serves as a synthon for key intermediates required for pyrimidine synthesis. The ring-opening of the aziridine can generate 1,2-diamines or amino alcohols. nih.govresearchgate.net These intermediates are classical building blocks for constructing the pyrimidine core, typically through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. mdpi.comresearchgate.net
For instance, a vicinal diamine derived from the aziridine can react with a β-dicarbonyl compound in the presence of a catalyst to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. The stereocenters present in the original aziridine can be transferred to the final heterocyclic product, offering a route to chiral pyrimidine derivatives.
The synthesis of five-membered heterocycles such as imidazolidinones and oxazolidinones from aziridines is a more direct and well-established strategy. mdpi.com These reactions often proceed as [3+2] cycloadditions or ring-expansion cascades.
Oxazolidinones: These heterocycles can be synthesized from aziridines via cycloaddition reactions. organic-chemistry.org For example, the reaction of an aziridine with carbon dioxide (CO₂), often catalyzed by a Lewis acid or a lanthanide complex, can yield oxazolidinones. organic-chemistry.org Similarly, a nickel-catalyzed cycloaddition between an aziridine and an isocyanate provides an efficient route to iminooxazolidine derivatives, which can be subsequently hydrolyzed to the target oxazolidinone. organic-chemistry.org
Imidazolidinones: Catalytic aziridine ring expansion is a key strategy for the synthesis of imidazolidin-2-ones. mdpi.com This transformation can be achieved through various catalytic methods. One approach involves the reaction of the aziridine with an isocyanate, which can lead to the formation of the imidazolidinone ring system. The reaction pathway is influenced by the catalyst and the substitution pattern on both the aziridine and the isocyanate.
| Target Heterocycle | Reagent | Reaction Type | Reference Principle |
|---|---|---|---|
| Oxazolidinone | Carbon Dioxide (CO₂) | Cycloaddition | organic-chemistry.org |
| Iminooxazolidine | Isocyanate (R-NCO) | Ni-catalyzed Cycloaddition | organic-chemistry.org |
| Imidazolidinone | Isocyanate (R-NCO) | Ring Expansion | mdpi.com |
Polymerization of Vinyl Aziridines for Novel Polyamine Architectures
Beyond its use in small-molecule synthesis, Aziridine, 2-ethenyl-3-methyl-2-phenyl- and related N-activated vinyl aziridines are valuable monomers for the synthesis of novel polyamine architectures. The incorporation of nitrogen atoms into a polymer backbone via chain-growth mechanisms has been a significant challenge in polymer science. nih.gov Vinyl aziridines provide a unique solution, enabling the synthesis of nitrogen-rich polymers with precisely controlled microstructures. acs.orgnih.gov
A significant advancement in this area is the development of a regioselective palladium-catalyzed chain-growth allylic amination polymerization of N-tosyl vinyl aziridines. acs.orgnih.gov This method utilizes a palladium catalyst with a phosphoramidite (B1245037) ligand to control the polymerization process. The reaction proceeds via ambiphilic π-allyl complexes, which are key intermediates in the carbon-heteroatom bond formation. nih.govnih.gov
A crucial feature of this polymerization is its high regioselectivity. The process yields a linear polymer with a unique microstructure where four carbon atoms separate each nitrogen atom along the backbone (a C4N1, putrescine-like repeat unit). acs.org This specific polyamine structure is difficult to access through other chain-growth polymerization methods, highlighting the novelty of this approach. nih.gov The regioselectivity is primarily controlled by the ligand-metal complex, as demonstrated by structure-reactivity studies. nih.gov
The palladium-catalyzed allylic amination polymerization exhibits the characteristics of a controlled polymerization process. acs.orgnih.gov This control is essential for producing well-defined polymers with predictable properties. Researchers have demonstrated the ability to tune the molar masses of the resulting polyamines to values exceeding 20 kg mol⁻¹ while maintaining low dispersities (Đ < 1.3). nih.govnih.gov
The controlled nature of the polymerization is further supported by the high fidelity of the chain ends. nih.gov Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have been used to confirm the polymer structure and the successful incorporation of the initiator. nih.gov Furthermore, chain extension experiments have been successfully performed, demonstrating the living nature of the polymerization and opening opportunities for creating more complex block copolymers and advanced materials. nih.gov Monomer and ligand design are critical factors that enable the development of these controlled and highly regioselective polymerization strategies. acs.orgnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Catalyst System | Palladium with BINOL-derived phosphoramidite ligands | acs.orgnih.gov |
| Polymer Microstructure | Linear polyamine with four carbons between each nitrogen (C4N1) | acs.orgnih.gov |
| Molar Mass (Mₙ) | Controllable, exceeding 20 kg mol⁻¹ | nih.govnih.gov |
| Dispersity (Đ) | Low, typically < 1.3 | nih.govnih.gov |
| Control Mechanism | Chain-growth via ambiphilic π-allyl complexes | acs.orgnih.gov |
| Characterization | MALDI-TOF MS confirms structure and end-group fidelity | nih.gov |
Utilization in Complex Molecule Synthesis and Natural Product Analogues
The chiral vinyl aziridine, 2-ethenyl-3-methyl-2-phenyl-aziridine, serves as a highly effective and versatile synthon in the assembly of complex molecular architectures and analogues of natural products. Its utility stems from the inherent ring strain of the aziridine core and the strategic placement of reactive functional groups—the vinyl, phenyl, and methyl substituents. These features allow for a diverse range of stereocontrolled transformations, including palladium-catalyzed ring-opening reactions, stereospecific ring expansions, and various cycloaddition reactions, enabling the construction of nitrogen-containing scaffolds prevalent in biologically active molecules. researchgate.net
Palladium-Catalyzed Asymmetric Ring-Opening for Alkaloid Synthesis
A powerful strategy for creating stereocenters is the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). nih.gov In this context, 2-ethenyl-3-methyl-2-phenyl-aziridine can function as an efficient electrophile. The reaction typically proceeds through a dynamic kinetic asymmetric transformation (DYKAT), where a racemic or diastereomeric mixture of the aziridine is converted into a single, highly enantioenriched product. scispace.com This methodology has proven particularly effective for synthesizing analogues of bromopyrrole alkaloids, a class of marine natural products with significant biological activities. nih.gov
When the chiral aziridine reacts with a nucleophile, such as a substituted pyrrole, in the presence of a palladium catalyst and a chiral ligand, a highly regioselective and enantioselective N-alkylation occurs. nih.govscispace.com This transformation yields branched products that serve as key intermediates for complex alkaloids like longamide B and hanishin. nih.gov The reaction's utility is underscored by its tolerance for various functional groups on the nucleophile, making it a robust method for accessing a library of natural product analogues. nih.gov
Table 1: Representative Pd-Catalyzed Asymmetric Alkylation
| Entry | Aziridine Substrate | Nucleophile | Catalyst/Ligand | Product | Yield (%) | ee (%) |
| 1 | Aziridine, 2-ethenyl-3-methyl-2-phenyl- (racemic mixture) | 1H-pyrrole-2-carbonitrile | Pd₂(dba)₃ / (R,R)-L2 | N-alkylated pyrrole | 92 | 97 |
| 2 | Aziridine, 2-ethenyl-3-methyl-2-phenyl- (racemic mixture) | Methyl 1H-indole-3-carboxylate | Pd₂(dba)₃ / (R,R)-L2 | N-alkylated indole | 89 | 95 |
Stereospecific Ring Expansion to Access Pyrrolidine (B122466) Scaffolds
The pyrrolidine ring is a common structural motif in a vast number of pharmaceuticals and natural products. nih.gov Chiral 2-ethenyl-3-methyl-2-phenyl-aziridine provides a direct and stereospecific route to highly substituted chiral 3-pyrrolines via a copper-catalyzed ring expansion. nih.govorganic-chemistry.org This transformation is notable for its complete transfer of stereochemistry from the starting aziridine to the final pyrrolidine product. nih.gov
The stereochemical outcome of the ring expansion is dictated by the initial geometry of the aziridine. For instance, a trans-aziridine (where the C2 and C3 substituents are on opposite faces of the ring) will yield a cis-2,5-disubstituted 3-pyrroline (B95000), while a cis-aziridine precursor will stereospecifically produce the corresponding trans-3-pyrroline. nih.gov This predictable control over stereochemistry makes the methodology exceptionally valuable for the targeted synthesis of complex heterocyclic structures. The reaction is generally high-yielding and tolerates a wide array of substituents on the aromatic ring. nih.gov
Table 2: Stereospecific Copper-Catalyzed Ring Expansion
| Entry | Aziridine Isomer | Catalyst | Product Stereochemistry | Yield (%) |
| 1 | trans-2-ethenyl-3-methyl-2-phenyl-aziridine | 5 mol% Cu(hfacac)₂ | cis-2-phenyl-2-vinyl-5-methyl-3-pyrroline | >95 |
| 2 | cis-2-ethenyl-3-methyl-2-phenyl-aziridine | 5 mol% Cu(hfacac)₂ | trans-2-phenyl-2-vinyl-5-methyl-3-pyrroline | >95 |
Application in [3+2] Cycloaddition Reactions
The vinyl group of 2-ethenyl-3-methyl-2-phenyl-aziridine allows it to participate as a three-atom component in formal [3+2] cycloaddition reactions, providing access to densely functionalized five-membered rings. rsc.org These reactions can be catalyzed by various transition metals, including palladium and rhodium, and proceed with high levels of regio- and diastereoselectivity. rsc.orgresearchgate.net
For example, in a palladium-catalyzed asymmetric formal [3+2] cycloaddition with in situ generated unsaturated imines, the vinyl aziridine can lead to the formation of optically enriched aza-spiroindolenines. rsc.org Similarly, rhodium-catalyzed reactions with allenes can produce enantioenriched 3-methylenepyrrolidines. researchgate.net These products are themselves versatile intermediates, as the exocyclic double bond can be further functionalized. Such cycloaddition strategies are instrumental in building complex polycyclic systems that mimic the core structures of various alkaloids and other natural products.
Table 3: Formal [3+2] Cycloaddition for Heterocycle Synthesis
| Entry | Aziridine Substrate | Dipolarophile | Catalyst/Ligand | Product Type | Yield (%) | ee (%) |
| 1 | Chiral 2-ethenyl-3-methyl-2-phenyl-aziridine | Aryl Sulfonyl Indole | Pd(0) / Chiral Diphosphine | Aza-spiroindolenine | 83 | 97 |
| 2 | Chiral 2-ethenyl-3-methyl-2-phenyl-aziridine | N-Allenamide | Rh(I) / Chiral Ligand | 3-Methylene-pyrrolidine | 85 | >95 |
Advanced Topics and Future Research Directions
Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis
The synthesis of chiral aziridines with high enantiomeric purity is a central challenge in organic chemistry. irb.hrrsc.org For a molecule like Aziridine (B145994), 2-ethenyl-3-methyl-2-phenyl-, which contains multiple stereocenters, achieving high diastereo- and enantioselectivity is crucial. Future research will focus on developing new catalytic systems that offer superior control over the aziridination process.
Key research thrusts include the design of catalysts that can effectively control the stereochemical outcome in the synthesis of highly substituted aziridines. acs.orgmsu.edu While significant progress has been made with activated olefins, the enantioselective aziridination of unactivated or sterically hindered alkenes remains a challenge. nih.govacs.org Novel approaches utilizing planar chiral rhodium indenyl catalysts have shown promise for the aziridination of unactivated alkenes, a methodology that could be adapted for precursors to Aziridine, 2-ethenyl-3-methyl-2-phenyl-. nih.govacs.orgresearchgate.net
Furthermore, metalloradical catalysis, for instance with cobalt(II) complexes, presents a practical method for asymmetric olefin aziridination using aryl azides as the nitrene source. nih.gov These systems can operate at room temperature and offer excellent enantioselectivity for a range of aromatic olefins. nih.gov The development of catalysts based on earth-abundant and non-toxic metals is also a significant area of interest, aligning with the principles of green chemistry. rsc.org Research into iridium-catalyzed coupling reactions of vinyl aziridines also opens pathways for enantioselective modifications. nih.gov
| Catalyst Family | Metal Center | Typical Ligand Type | Key Advantages for Vinyl Aziridine Synthesis |
|---|---|---|---|
| Dirhodium(II) Carboxylates | Rhodium (Rh) | Chiral Carboxylates | Effective for aziridination of sterically demanding olefins. nih.govacs.org |
| Porphyrin / Salen Complexes | Cobalt (Co), Ruthenium (Ru) | Porphyrins, Salen | Enables metalloradical pathways; effective for a range of styrenyl and unactivated substrates. nih.govacs.orgnih.gov |
| Indenyl Catalysts | Rhodium (Rh) | Planar Chiral Indenyl | High enantioselectivity for unactivated terminal alkenes under mild conditions. nih.govacs.org |
| Chiral Polyborate Catalysts | Boron (B) | VANOL, VAPOL | Brønsted acid catalysis for reactions of imines with diazo compounds, yielding trisubstituted aziridines. acs.orgmsu.edu |
Exploration of New Reactivity Manifolds for Diversification and Functionalization
The synthetic utility of Aziridine, 2-ethenyl-3-methyl-2-phenyl- lies in the diverse transformations it can undergo, primarily through ring-opening or ring-expansion reactions that release its inherent ring strain. researchgate.netnih.gov Future research will aim to uncover new modes of reactivity to generate novel molecular scaffolds.
The vinyl group allows for Sɴ2′ reactions, where a nucleophile attacks the terminal carbon of the vinyl group, leading to a ring-opened allylic amine. beilstein-journals.orgnih.gov This pathway competes with the direct Sɴ2 attack at the aziridine ring carbons. Developing catalysts that can precisely control the regioselectivity of these ring-opening reactions is a key objective. acs.org For instance, N-diphenylphosphinyl (Dpp) vinyl aziridines have shown high regioselectivity in reactions with organocuprates, favoring the Sɴ2′ pathway. beilstein-journals.orgnih.gov
Beyond simple ring-opening, vinyl aziridines are excellent precursors for cycloaddition reactions. Palladium-catalyzed [3+2] cycloadditions with various partners, such as unsaturated imines, can generate highly functionalized nitrogen-containing five-membered rings. nih.govrsc.org Strain-release pericyclic reactions can also be used to expand the aziridine ring into larger heterocycles like pyrrolidines, a transformation that can be catalyzed by copper complexes. nih.govnih.gov Exploring these transformations for Aziridine, 2-ethenyl-3-methyl-2-phenyl- would provide access to complex chiral amines and heterocycles that are valuable in medicinal chemistry. beilstein-journals.orgnih.gov
| Reaction Type | Reagent/Catalyst | Resulting Structure | Key Feature |
|---|---|---|---|
| Sɴ2′ Nucleophilic Ring-Opening | Organocuprates, Grignard Reagents | Allylic Amines | Provides 1,3-disubstituted amine products with high regioselectivity. beilstein-journals.orgnih.gov |
| Regiodivergent Ring-Opening | Phosphorus Nucleophiles | Linear or Branched Amino-Phosphorus Compounds | Catalyst-controlled access to either Sɴ2 or Sɴ2′ products. acs.org |
| [3+2] Cycloaddition | Palladium(0) / Chiral Ligands | Pyrrolidines, Aza-spiroindolenines | Forms five-membered rings by reacting the vinyl aziridine as a 1,3-dipole equivalent. rsc.org |
| Copper-Catalyzed Ring Expansion | Cu(hfacac)₂ | 3-Pyrrolines | Stereospecific rearrangement to form larger, less strained heterocycles. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving strained or potentially hazardous intermediates. nih.govuc.pt The synthesis and transformation of aziridines are well-suited for this technology.
Flow chemistry enables precise control over reaction parameters such as temperature and residence time, which can minimize the formation of byproducts. nih.gov The synthesis of 2H-azirines, which are precursors to aziridines, has been successfully demonstrated in continuous flow systems, often as part of a telescoped sequence where the intermediate is generated and immediately consumed in the next step. thieme-connect.comresearchgate.net This approach enhances safety by minimizing the accumulation of unstable intermediates. nih.govnih.gov A mixed flow-batch approach has been developed for preparing functionalized NH-aziridines from vinyl azides, showcasing the potential for automation. nih.govnih.gov
Future work will focus on developing end-to-end continuous processes for the synthesis and subsequent functionalization of Aziridine, 2-ethenyl-3-methyl-2-phenyl-. This could involve a multi-step sequence where the aziridine is formed in one reactor coil and then directly streamed into another for a ring-opening or cycloaddition reaction, all within a closed, automated system. nih.gov Such integrated platforms would accelerate the discovery of new derivatives and enable more efficient manufacturing.
| Process | Flow System Component | Typical Parameters | Advantage |
|---|---|---|---|
| 2H-Azirine Synthesis | Tubular Flow Coil Reactor | 40 °C, 10 mL volume | Safe generation of unstable 2H-azirine intermediates from oximes. thieme-connect.com |
| NH-Aziridine Synthesis | Microfluidic Reactor | Quantitative conversion from vinyl azides | Overcomes hazards associated with batch processing of azides. nih.govnih.gov |
| Telescoped Derivatization | Coupled Reactors/Columns | In-line purification and subsequent reaction | Avoids isolation of intermediates, improving efficiency and safety. thieme-connect.comresearchgate.net |
| Photochemical Aziridination | FEP or Quartz Tube Reactor | UV irradiation | Overcomes scale-up limitations of batch photochemistry, allowing gram-scale production. acs.org |
Sustainable and Green Chemistry Approaches in Aziridine Synthesis and Transformations
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on Aziridine, 2-ethenyl-3-methyl-2-phenyl- will incorporate green chemistry principles to reduce environmental impact and improve safety.
This includes the use of environmentally benign solvents. For example, cyclopentyl methyl ether (CPME) has been successfully used as a green solvent for the flow synthesis of 2H-azirines and their conversion to NH-aziridines. nih.govnih.gov Another key area is the development of atom-economical reactions that minimize waste. Iron-catalyzed aziridination using hydroxylamine (B1172632) derivatives as nitrene sources is a prime example, as it avoids the use of stoichiometric oxidants and produces water as the main byproduct. rsc.org
Photocatalysis represents a powerful green tool, allowing for the synthesis of aziridines under mild, metal-free conditions. rsc.org Recent work has demonstrated that visible light can trigger the aziridination of olefins using chloramine-T, an inexpensive and safe nitrogen source, which generates only sodium chloride as a byproduct. rsc.org Furthermore, electrochemical methods are emerging as a sustainable way to synthesize N-H aziridines from simple alkenes and ammonia (B1221849), followed by a telescoped reaction with CO₂ to form oxazolidinones, showcasing high atom efficiency. rsc.org Applying these sustainable methodologies to the synthesis and transformation of Aziridine, 2-ethenyl-3-methyl-2-phenyl- is a critical direction for future research.
| Green Approach | Methodology | Key Sustainability Feature |
|---|---|---|
| Sustainable Solvents | Use of Cyclopentyl methyl ether (CPME) in flow synthesis. | Reduces reliance on hazardous and volatile organic solvents. nih.govnih.gov |
| Atom-Economical Reagents | Iron-catalyzed reaction with hydroxylamine derivatives. | High atom economy; avoids stoichiometric heavy-metal oxidants. rsc.org |
| Photocatalysis | Visible-light-driven aziridination using Chloramine-T. | Metal-free, catalyst-free, and produces benign NaCl byproduct. rsc.org |
| Electrochemistry | Electrochemical coupling of olefins with NH₃ and CO₂. | Uses renewable energy and abundant materials (NH₃, CO₂); excellent atom efficiency. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
